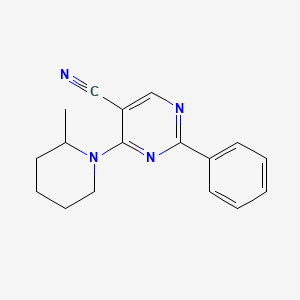
4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that features a piperidine ring, a phenyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 4-(1-Piperidinyl)pyridine derivatives
- 2-Phenylpyrimidine derivatives
- Substituted piperidines
Uniqueness
What sets 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
823796-26-5 |
|---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H18N4/c1-13-7-5-6-10-21(13)17-15(11-18)12-19-16(20-17)14-8-3-2-4-9-14/h2-4,8-9,12-13H,5-7,10H2,1H3 |
InChI Key |
DOAFTCDRHNWZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC=C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
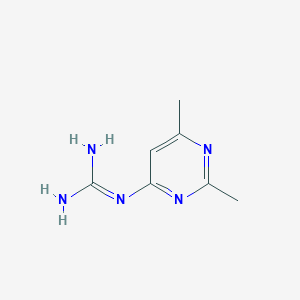
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
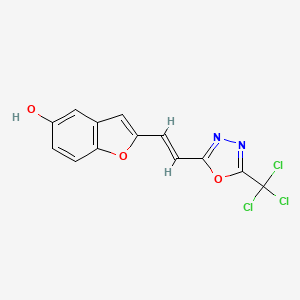
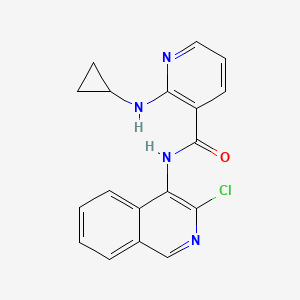
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
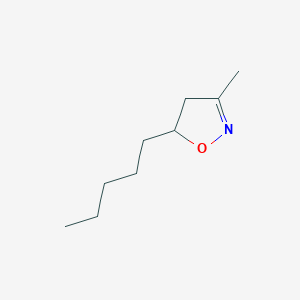
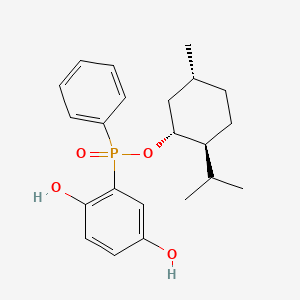
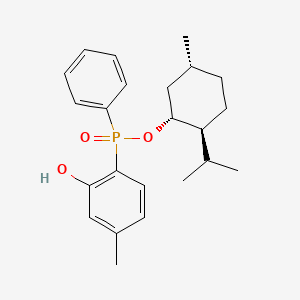
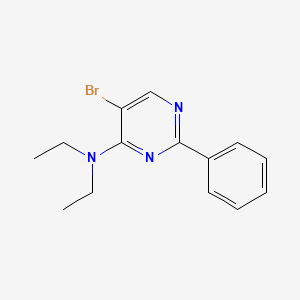
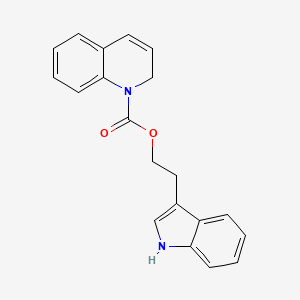
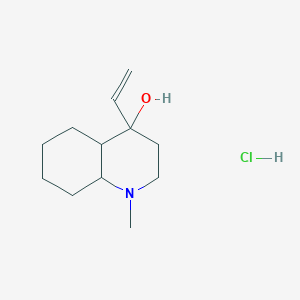
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)
